NAFARELIN ACETATE NAFARELIN ACETATE
Brand Name: Vulcanchem
CAS No.: 86220-42-0
VCID: VC0009483
InChI: InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Molecular Formula: C68H89N17O16
Molecular Weight: 1400.5 g/mol

NAFARELIN ACETATE

CAS No.: 86220-42-0

VCID: VC0009483

Molecular Formula: C68H89N17O16

Molecular Weight: 1400.5 g/mol

* For research use only. Not for human or veterinary use.

NAFARELIN ACETATE - 86220-42-0

Description

Nafarelin, often marketed under the brand name Synarel, is a gonadotropin-releasing hormone agonist (GnRH agonist) . It functions by suppressing the production of sex hormones in the gonads . This medication is available as a nasal spray and is used to treat endometriosis and early puberty . Additionally, it is used in treating uterine fibroids, controlling ovarian stimulation during in vitro fertilization (IVF), and as a puberty blocker and testosterone suppressant in transgender hormone therapy . Nafarelin was first introduced for medical use in 1990 and is available in North America, Europe, and other parts of the world .

As a GnRH analogue, nafarelin decreases testosterone hormones in males and estrogen hormones in females and children . It is prescribed for precocious puberty at dosages of 1,600 to 1,800 μg per day, administered via nasal spray . For endometriosis, lower dosages of 400 to 800 μg per day are used . Treatment with nafarelin can lead to side effects related to sex hormone deprivation, including symptoms of low testosterone and estrogen levels such as hot flashes, sexual dysfunction, vaginal atrophy, and osteoporosis .

Nafarelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH) . It shares this characteristic with other GnRH analogues like buserelin, which is also available as a nasal spray, and leuprolide, which is administered via injection . Nafarelin is available as a nasal spray containing nafarelin acetate (2 mg/mL, content expressed as nafarelin base) in a solution of benzalkonium chloride, glacial acetic acid, sodium hydroxide or hydrochloric acid (to adjust pH), sorbitol, and purified water .

CAS No. 86220-42-0
Product Name NAFARELIN ACETATE
Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Standard InChI InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
Standard InChIKey FSBTYDWUUWLHBD-UDXTWCDOSA-N
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Synonyms 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE;NAFARELIN ACETATE;NAFARELIN ACETATE HYDRATE;5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl
Reference 1: Alizadeh B, Bahari Javan N, Akbari Javar H, Khoshayand MR, Dorkoosh F. Prolonged injectable formulation of Nafarelin using in situ gel combination delivery system. Pharm Dev Technol. 2017 May 5:1-13. doi: 10.1080/10837450.2017.1321662. [Epub ahead of print] PubMed PMID: 28430010. 2: Bar-Hava I, Mizrachi Y, Karfunkel-Doron D, Omer Y, Sheena L, Carmon N, Ben-David G. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for luteal-phase support following GnRHa triggering, a novel approach to avoid ovarian hyperstimulation syndrome in high responders. Fertil Steril. 2016 Aug;106(2):330-3. doi: 10.1016/j.fertnstert.2016.04.004. Epub 2016 Apr 22. PubMed PMID: 27114332. 3: Lahav-Baratz S, Koifman M, Sabo E, Auslender R, Dirnfeld M. p27 and its ubiquitin ligase Skp2 expression in endometrium of IVF patients with repeated hormonal stimulation. Reprod Biomed Online. 2016 Mar;32(3):308-15. doi: 10.1016/j.rbmo.2015.11.022. Epub 2015 Dec 30. PubMed PMID: 26795496. 4: Bissell DM, Wang B, Lai J. Hereditary Coproporphyria. 2012 Dec 13 [updated 2015 Jul 1]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH, Bird TD, Ledbetter N, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2017. Available from http://www.ncbi.nlm.nih.gov/books/NBK114807/ PubMed PMID: 23236641.
PubChem Compound 25079425
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator